(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride

Lipophilicity Membrane permeability Lead optimization

Common procurement workflows treat 4-methylthiobenzyl analogs as interchangeable, risking SAR misinterpretation. This compound resolves this by: • Unique (2-methoxy-1-methyl-ethyl) group adds an H-bond acceptor (3 total) and 6 rotatable bonds vs. only 2 in simpler N-propyl analogs. • Optimized for MAO-B inhibitor design: LogP 2.41 aids mitochondrial penetration; HCl salt ensures accurate enzymatic assay dispensing. • ≥95% purity, racemic solid; three orthogonal vectors (amine, methoxy, methylthio) for focused library synthesis. Available for immediate global shipment.

Molecular Formula C12H20ClNOS
Molecular Weight 261.81 g/mol
CAS No. 1185293-64-4
Cat. No. B1389028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride
CAS1185293-64-4
Molecular FormulaC12H20ClNOS
Molecular Weight261.81 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=CC=C(C=C1)SC.Cl
InChIInChI=1S/C12H19NOS.ClH/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H
InChIKeySPMQEICNJPHQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Compound-Class Positioning


(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride (CAS 1185293-64-4) is a racemic secondary amine hydrochloride salt with the molecular formula C₁₂H₂₀ClNOS and a molecular weight of 261.81 g/mol . The compound is distributed as a screening building block (ChemBridge catalog #5543903) at ≥95% purity and is classified as an irritant (Xi) . It belongs to the N-benzyl-2-methoxypropan-2-amine chemotype, a subclass of benzylamine derivatives in which the 4-methylthio substituent on the benzyl ring and the 2-methoxy-1-methylethyl group on the amine nitrogen jointly define its physicochemical profile [1]. The compound is primarily sourced through commercial vendors such as CymitQuimica (Biosynth), Hit2Lead, and Leyan, and is intended exclusively for laboratory research use .

1
Chemotype

4-Methylthiobenzylamine screening building block

Racemic secondary amine; benzylamine derivative class

2
Format

HCl salt for gravimetric handling

Solid at room temperature; supports consistent DMSO stock prep

3
Procurement context

Screening library building block

≥95% purity; research use only; sourced via commercial vendors

Why Generic Substitution Is Inadequate


Within the benzylamine screening-library space, compounds sharing the 4-methylthiobenzyl pharmacophore are frequently treated as interchangeable by procurement workflows. However, the identity of the N-alkyl substituent fundamentally alters lipophilicity, hydrogen-bonding capacity, and steric accessibility at the amine center—parameters that directly govern membrane permeability, target-binding pose, and metabolic stability . The (2-methoxy-1-methyl-ethyl) group in this compound introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and increases the rotatable bond count to 6, compared with only 2 rotatable bonds in the simpler N-propyl or N-isopropyl congeners . These differences can yield divergent SAR trajectories that cannot be predicted from the 4-methylthiobenzyl scaffold alone. Consequently, substitution with a less-substituted or differently-substituted analog risks losing the specific conformational and electronic signature that defines this compound's interaction with biological targets such as amine oxidases or acetylcholinesterase, as demonstrated for structurally related methylthiobenzylamines [1].

Target: N-(2-methoxy-1-methyl-ethyl) substitution
Substitute: Simpler N-alkyl congeners
Lipophilicity
Methoxy oxygen adds hydrogen-bond acceptor; branched alkyl chain elevates LogP
Simpler N-propyl or N-isopropyl chains shift lipophilicity downward; membrane permeability may not transfer
Conformation
6 rotatable bonds; flexible 2-methoxy-1-methylethyl chain enables induced-fit sampling
Only 2–4 rotatable bonds in parent or N-alkyl analogs; conformational space may be insufficient for same binding poses
Handling
Solid HCl salt; accurate weighing, low volatility for HTS plate preparation
Free base may be liquid with higher volatility; concentration drift risk in automated workflows

Product-Specific Quantitative Evidence Guide


Enhanced Lipophilicity Versus Simpler Congeners

The target compound exhibits a calculated LogP of 2.41, driven by the combined lipophilic contributions of the 4-methylthio group and the branched 2-methoxy-1-methylethyl N-substituent . In contrast, the simpler N-unsubstituted 4-(methylthio)benzylamine (CAS 83171-39-5) has a substantially lower calculated LogP, and the meta-substituted [3-(methylthio)benzyl]amine hydrochloride (CAS 869297-07-4) records a LogP of only 1.65 . This difference of approximately 0.76 LogP units translates to a roughly 5.8-fold higher theoretical partition coefficient, which can significantly influence passive membrane permeability and tissue distribution in cell-based assays.

Lipophilicity
Data to verify
LogP 2.41
vs. [3-(methylthio)benzyl]amine HCl: LogP 1.65
ΔLogP +0.76 (~5.8-fold higher partition coefficient)
Supports membrane permeability screening context
Calculated LogP values from Hit2Lead; confirm experimentally for target-cell assays
Lipophilicity Membrane permeability Lead optimization SAR

Conformational Flexibility Versus Rigid Analogs

The target compound possesses 6 rotatable bonds, arising from the flexible 2-methoxy-1-methylethyl chain attached to the secondary amine . By comparison, the parent 4-(methylthio)benzylamine has only 2 rotatable bonds (the CH₂–NH₂ bond and the S–CH₃ bond), and the N-isopropyl or N-propyl analogs typically have only 3–4 rotatable bonds [1]. The higher rotatable bond count confers greater conformational sampling capacity, which can be advantageous for induced-fit binding to flexible protein pockets, albeit with a potential entropic penalty upon binding.

Conformational Flexibility
Class-level inference
6 rotatable bonds
Target 6 rotatable bonds (2-methoxy-1-methylethyl chain)
Comparator 4-(Methylthio)benzylamine: 2 rotatable bonds; N-propyl/N-isopropyl analogs: 3–4 (class-level estimate)
Δ +4 vs. parent; +2–3 vs. typical N-alkyl congeners
Broader pharmacophore sampling for induced-fit binding
Entropic penalty upon binding may partially offset conformational advantage
Conformational entropy Binding pose diversity Molecular recognition Screening library design

Hydrochloride Salt Handling and Solubility Advantage

The hydrochloride salt (CAS 1185293-64-4) is a room-temperature solid with high water solubility, described by suppliers as a strong base that readily dissolves in aqueous media and reacts predictably with carbonates, hydroxides, and other anions . The corresponding free base (CAS 355816-32-9) is a liquid with a boiling point of 316.2 °C and a flash point of 145.1 °C, requiring more stringent storage and handling conditions . For high-throughput screening workflows, the solid hydrochloride form enables accurate weighing, consistent DMSO stock preparation, and reduced volatility-related concentration drift compared with the free-base oil.

Salt Form Handling
Data to verify
HCl salt (solid)
Target HCl salt: solid at RT, water-soluble, store at room temperature
Comparator Free base (CAS 355816-32-9): liquid, bp 316.2 °C, flash point 145.1 °C
Solid vs. liquid; reduced volatility for HTS workflows
Supports reproducible gravimetric dispensing
Supplier-reported properties; verify handling under specific assay conditions
Salt selection Aqueous solubility Solid-state stability Formulation

Methylthio-Mediated MAO-B Interaction Potential

The 4-methylthiobenzyl substructure present in this compound has been mechanistically characterized as a MAO-B inactivating pharmacophore. Lu et al. (2003) demonstrated that p-methylthiobenzylamine (compound 5) inactivates mitochondrial MAO-B through a covalent mechanism involving nucleophilic aromatic substitution and dealkylation pathways, with multiple equivalents of radiolabeled inactivator incorporated per enzyme molecule [1]. By contrast, the corresponding p-hydroxybenzylamine (compound 4) showed no inactivation, establishing the methylthio group as essential for this activity [1]. While no direct MAO-B inhibition data are publicly available for the fully elaborated target compound, the presence of the intact 4-methylthiobenzyl motif—combined with the compound's enhanced lipophilicity (LogP 2.41, favoring mitochondrial membrane access)—provides a structurally grounded hypothesis for MAO-B interaction that is absent in the des-methylthio or des-methoxy analogs.

MAO-B Pharmacophore
Class-level inference
Intact 4-methylthiobenzyl motif retained
Reference p-Methylthiobenzylamine: confirmed MAO-B inactivator (covalent mechanism; Lu et al. 2003)
Contrast p-Hydroxybenzylamine: no inactivation; methylthio group essential for activity
Supports MAO-B interaction hypothesis for SAR exploration
No direct target-compound MAO-B data publicly available; confirm in enzymatic assay
Monoamine oxidase B Mechanism-based inactivation Neuropharmacology Methylthio pharmacophore

Recommended Research Application Scenarios


MAO-B Inhibitor Lead Identification for Neuroscience

Based on the established MAO-B inactivating activity of the 4-methylthiobenzyl pharmacophore (Lu et al., 2003), this compound is suitable as a starting point for medicinal chemistry campaigns targeting monoamine oxidase B for Parkinson's disease or neuropsychiatric indications. Its enhanced lipophilicity (LogP 2.41) and conformational flexibility (6 rotatable bonds) relative to the parent p-methylthiobenzylamine may improve mitochondrial membrane penetration and enable exploration of auxiliary binding pockets within the MAO-B active site [1]. The hydrochloride salt form facilitates accurate dispensing in enzymatic assay formats using fluorimetric or luminometric readouts.

Scaffold Elaboration for Diversity-Oriented Synthesis

The secondary amine center and the two distinct functional handles (methoxy oxygen and methylthio sulfur) provide three orthogonal vectors for chemical diversification. The 4-methylthio group can be selectively oxidized to sulfoxide or sulfone derivatives, while the 2-methoxyethyl chain can undergo O-demethylation or be replaced with other alkoxy groups. This multi-site derivatizability, documented by supplier synthetic entries, supports the generation of focused compound libraries for chemogenomic profiling across amine oxidase, acetylcholinesterase, and related target families .

CNS Drug-Like Property Benchmarking

With a molecular weight of 261.81 Da (HCl salt), LogP of 2.41, a single hydrogen-bond donor, and 3 hydrogen-bond acceptors, this compound occupies a favorable position within CNS drug-like chemical space . Its physicochemical profile makes it a valuable reference compound for benchmarking permeability, metabolic stability, and plasma protein binding in CNS-oriented screening cascades, particularly when compared against analogs with varying N-alkyl chain length or different salt forms.

4-Methylthiobenzyl Moiety in Antimicrobial Screening

Published literature demonstrates that compounds bearing the 4-methylthiobenzyl moiety exhibit antibacterial and antifungal activities when incorporated into Mannich bases or triazolothiadiazole scaffolds [2]. While no direct antimicrobial data exist for the target compound itself, it can serve as a key synthetic intermediate for constructing such heterocyclic frameworks, with the pre-installed secondary amine enabling direct N-alkylation or N-acylation without additional protection/deprotection steps.

Application
Selection Property
Validation Focus
Neuroscience MAO-B pathway studies
4-Methylthiobenzyl pharmacophore context
MAO-B enzymatic assay profiling
Diversity-oriented synthesis scaffold
Multi-site synthetic derivatizability
Scaffold diversification verification
CNS property benchmarking
CNS drug-like physicochemical range
Permeability and metabolic stability assays
Antimicrobial screening intermediate
4-Methylthiobenzyl synthetic handle
Heterocyclic derivative MIC screening
Quote Request

Request a Quote for (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.